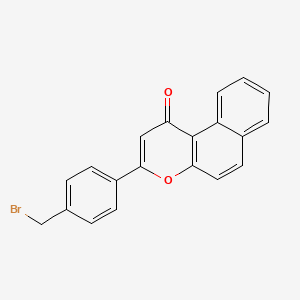

beta-Naphthoflavone-CH2-Br

Description

Contextualization of Aryl Hydrocarbon Receptor (AhR) Ligands in Chemical Biology Research

The Aryl Hydrocarbon Receptor (AhR) is a ligand-activated transcription factor that belongs to the basic helix-loop-helix/PER-ARNT-SIM (bHLH/PAS) family of proteins. medicinacomplementar.com.br Initially identified for its role in mediating the toxic effects of xenobiotic compounds like 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD), the AhR is now recognized as a crucial regulator of numerous biological and physiological processes. nih.govwikipedia.orgacs.org It functions as an environmental sensor, responding to a vast array of small molecules. frontiersin.org

AhR ligands are broadly categorized as either exogenous or endogenous. bohrium.comnih.gov

Exogenous ligands originate from external sources and include synthetic compounds and natural products found in the diet, such as plant flavonoids and polyphenols. wikipedia.orgnih.gov

Endogenous ligands are produced within the body through metabolic processes. wikipedia.orgnih.gov

Upon binding to a ligand in the cytoplasm, the AhR translocates to the nucleus. frontiersin.org There, it forms a heterodimer with the AhR Nuclear Translocator (ARNT), and this complex binds to specific DNA sequences known as xenobiotic responsive elements (XREs). nih.govfrontiersin.org This binding initiates the transcription of target genes, most notably those in the Cytochrome P450 family 1 (CYP1), such as CYP1A1, CYP1A2, and CYP1B1. medicinacomplementar.com.brnih.gov

The role of AhR extends beyond xenobiotic metabolism to include immune system modulation, cell differentiation, and embryonic development. medicinacomplementar.com.brfrontiersin.orgnih.gov The diversity of ligands and the variety of cellular responses make the AhR a significant target in chemical biology and drug discovery. mdpi.commdpi.com The effects of AhR activation can be highly context-specific, depending on the ligand, cell type, and tissue environment. bohrium.comnih.gov

Overview of the β-Naphthoflavone Scaffold in Medicinal Chemistry

β-Naphthoflavone (also known as 5,6-benzoflavone) is a synthetic flavonoid derivative recognized as a potent agonist of the Aryl Hydrocarbon Receptor. nih.govdrugbank.com Its structure features a naphthalene (B1677914) ring fused to a flavone (B191248) backbone, a characteristic that makes it a valuable scaffold in medicinal chemistry. ontosight.aiarabjchem.org

The primary pharmacological action of β-naphthoflavone is the induction of cytochrome P450 enzymes, particularly CYP1A1 and CYP1A2. nih.govontosight.ai This induction can alter the metabolism of various substances, including drugs and potential carcinogens, making it a subject of intense study in pharmacology and toxicology. ontosight.ai The ability of the β-naphthoflavone scaffold to interact with key biological receptors like the AhR has positioned it as a foundational structure for designing new chemical probes and therapeutic agents. arabjchem.orgnih.gov Researchers have explored modifications of this scaffold to enhance properties like aqueous solubility and to create derivatives with specific biological activities. acs.org

Significance of Halogenated Alkyl Derivatives for Chemical Probe and PROTAC Development

The introduction of halogenated alkyl groups, such as a bromomethyl (-CH2-Br) group, onto a scaffold like β-naphthoflavone is a strategic chemical modification. This functionalization creates a reactive "warhead" that can form a covalent bond with a target molecule. nih.gov This feature is particularly valuable in the development of:

Chemical Probes: These are small molecules used to study biological systems. A halogenated derivative can act as a covalent probe, permanently labeling a protein of interest, which facilitates the study of protein function and interaction. nih.govnih.gov The inclusion of a halogen, like bromine or chlorine, can also serve as a mass spectrometry tag for easier identification in complex biological samples. beilstein-journals.org

PROTACs (Proteolysis-Targeting Chimeras): PROTACs are heterobifunctional molecules designed to eliminate specific proteins from the cell. technologynetworks.com They consist of two distinct ligands connected by a linker: one ligand binds to the target protein, and the other recruits an E3 ubiquitin ligase. technologynetworks.com This proximity induces the ubiquitination and subsequent degradation of the target protein by the proteasome.

The compound beta-Naphthoflavone-CH2-Br is an exemplary intermediate in this field. It serves as an AhR ligand that can be used to synthesize PROTACs. medchemexpress.comtargetmol.comdcchemicals.combiocat.com The bromomethyl group provides a reactive handle for attaching a linker, which is then connected to a ligand for a different protein of interest, thereby creating a bivalent degrader molecule. dcchemicals.comnih.gov This strategy allows researchers to hijack the cellular protein degradation machinery to selectively remove target proteins, a powerful approach for studying protein function and for potential therapeutic intervention. technologynetworks.comnih.gov

Data Tables

Table 1: Chemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1282513-77-2 | targetmol.comglpbio.com |

| Molecular Formula | C₂₀H₁₃BrO₂ | targetmol.comglpbio.com |

| Molecular Weight | 365.22 g/mol | targetmol.comglpbio.com |

| Predicted Relative Density | 1.503 g/cm³ | targetmol.com |

Structure

3D Structure

Properties

Molecular Formula |

C20H13BrO2 |

|---|---|

Molecular Weight |

365.2 g/mol |

IUPAC Name |

3-[4-(bromomethyl)phenyl]benzo[f]chromen-1-one |

InChI |

InChI=1S/C20H13BrO2/c21-12-13-5-7-15(8-6-13)19-11-17(22)20-16-4-2-1-3-14(16)9-10-18(20)23-19/h1-11H,12H2 |

InChI Key |

JKXPXUCDLPRQNA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC3=C2C(=O)C=C(O3)C4=CC=C(C=C4)CBr |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization Strategies

Synthetic Routes for β-Naphthoflavone-CH2-Br Preparation

The primary and most direct synthesis of β-Naphthoflavone-CH2-Br utilizes its parent compound, β-naphthoflavone, as the immediate precursor. The key transformation involves the introduction of a bromomethyl (-CH2-Br) group onto the naphthoflavone scaffold.

A common method employed for this type of transformation is a radical bromination reaction. frontiersin.org This process typically involves reacting the precursor with a brominating agent, such as N-bromosuccinimide (NBS), in the presence of a radical initiator like benzoyl peroxide or azobisisobutyronitrile (AIBN) under photolytic or thermal conditions. While specific reaction conditions for β-Naphthoflavone-CH2-Br are proprietary to commercial suppliers, the general mechanism follows a well-established pathway for benzylic bromination. The reaction selectively targets a methyl group attached to the aromatic system, converting it to a bromomethyl group, which is a versatile handle for further chemical modification. A similar radical bromination reaction using benzene (B151609) as a solvent has been reported with high yields for related structures. frontiersin.org

| Reaction Type | Precursor | Key Reagents | Product | Reference |

| Radical Bromination | β-Naphthoflavone derivative | N-Bromosuccinimide (NBS), Radical Initiator (e.g., AIBN) | β-Naphthoflavone-CH2-Br | frontiersin.org |

Precursor Chemistry and Functionalization Approaches in Naphthoflavone Analog Synthesis

The synthesis of the core naphthoflavone structure, upon which β-Naphthoflavone-CH2-Br is built, relies on established cyclization reactions. The general structure of naphthoflavones consists of a naphthalene (B1677914) ring system fused to a flavone (B191248) moiety. Synthetic strategies often involve the construction of the chromen-4-one (flavone) ring onto a pre-existing naphthalene derivative.

For instance, a common precursor for the synthesis of naphthoflavone derivatives is a hydroxynaphthyl ketone, such as 2-hydroxy-1'-acetonaphthone. frontiersin.org This precursor can undergo condensation with an aromatic aldehyde followed by cyclization to form the flavone ring. Another classical method for flavone synthesis that can be adapted is the Baker-Venkataraman rearrangement.

Functionalization of these precursors is key to generating diverse analogs. arabjchem.org Substituents can be introduced on the naphthalene core or the phenyl ring prior to the final cyclization. This allows for the synthesis of a library of naphthoflavone analogs with varied electronic and steric properties, which can modulate their biological activity. For example, the synthesis of α-naphthoflavone, a structural isomer of β-naphthoflavone, can be achieved from 2-naphthol (B1666908) and cinnamaldehyde (B126680). wikipedia.org

| Precursor Molecule | Resulting Core Structure | General Synthetic Approach | Reference |

| 2-Hydroxy-1'-acetonaphthone | Naphthoflavone | Condensation with an aromatic aldehyde and cyclization | frontiersin.org |

| 2-Naphthol | Naphthoflavone | Reaction with cinnamaldehyde or related precursors | wikipedia.org |

Advanced Derivatization Techniques for Structurally Related Analogs

Modification of the β-naphthoflavone scaffold is a key strategy for optimizing its properties, such as solubility and target affinity. Research into related flavone structures provides insight into potential derivatization approaches. One effective strategy to enhance aqueous solubility is the disruption of the molecule's planarity. nih.gov Introducing substituents at the ortho-positions of the pendant phenyl group can create steric hindrance, leading to a non-planar conformation that interferes with efficient crystal packing. nih.gov Among such analogs, a fluoro-substituted version demonstrated both improved solubility and potent AhR agonistic activity. nih.gov

Furthermore, medicinal chemistry efforts on related α-naphthoflavone derivatives have shown that substitutions on the various rings of the scaffold can fine-tune biological activity, such as achieving selective inhibition of cytochrome P450 enzymes like CYP1B1. mdpi.com These modifications can include the introduction of methoxy (B1213986) groups or fluorine atoms to alter the electronic and metabolic profile of the compound. mdpi.comresearchgate.net

The introduction of halogens is a cornerstone of modern medicinal chemistry for modulating potency and providing synthetic handles for further elaboration. In the case of naphthoflavone analogs, halogen substitution on the phenyl ring has been shown to convert an AhR antagonist into a potent agonist. dioxins.com

The bromomethyl group in β-Naphthoflavone-CH2-Br is itself a halogenated moiety, specifically engineered to act as a reactive linker attachment point. This electrophilic group is susceptible to nucleophilic substitution, making it ideal for conjugation. For the formation of complex bioconjugates like PROTACs, other halogenated linkers can be attached to the core structure. For example, derivatization is possible by attaching iodo or bromo groups to serve as termini for linkers, enabling the formation of ether bonds. frontiersin.org

Chemical Synthesis of Proteolysis-Targeting Chimeras (PROTACs) Employing β-Naphthoflavone-CH2-Br as an E3 Ligase Ligand

PROTACs are heterobifunctional molecules designed to recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. medchemexpress.comchemenu.com This technology requires a ligand that can bind to an E3 ligase. β-Naphthoflavone and its derivatives are established agonists of the aryl hydrocarbon receptor (AhR). nih.gov Recent studies have demonstrated that the AhR complex possesses E3 ligase activity, which can be hijacked by PROTACs. frontiersin.orgmedchemexpress.commedchemexpress.com

β-Naphthoflavone-CH2-Br is explicitly utilized as a key intermediate for synthesizing AhR-based PROTACs. glpbio.combiocat.comdcchemicals.comtargetmol.com A prominent example is the synthesis of the PROTAC known as β-NF-JQ1, which links the β-naphthoflavone moiety to JQ1, a ligand for the BET family of proteins. medchemexpress.combiocat.comtargetmol.com In this construct, the β-naphthoflavone portion serves to recruit the AhR E3 ligase, while the JQ1 moiety targets BRD4 for degradation.

The design of a PROTAC involves three key components: a ligand for the target protein, a ligand for an E3 ligase, and a chemical linker that connects the two. The nature and attachment point of the linker are critical for the efficacy of the resulting degrader.

In the context of β-Naphthoflavone-CH2-Br, the bromomethyl group (-CH2-Br) is the pre-installed attachment point for the linker. The synthesis of the final PROTAC conjugate is typically achieved through a nucleophilic substitution reaction where a linker, functionalized with a nucleophile (such as an amine, alcohol, or thiol), displaces the bromide leaving group. This forms a stable covalent bond connecting the β-naphthoflavone ligand to the linker, which is subsequently attached to the target protein ligand. The flexibility, length, and chemical composition of the linker (e.g., polyethylene (B3416737) glycol or PEG-based linkers) are crucial variables that must be optimized to ensure the correct ternary complex formation between the target protein, the PROTAC, and the E3 ligase. frontiersin.orgmedchemexpress.com

Molecular Mechanisms of Action and Target Engagement

Aryl Hydrocarbon Receptor (AhR) Agonistic Activity and Ligand-Receptor Interactions

beta-Naphthoflavone-CH2-Br functions as an agonist by directly interacting with the Aryl Hydrocarbon Receptor. medchemexpress.comsmolecule.com This interaction occurs within the specific ligand-binding domain of the AhR protein. The binding of the ligand is the initial and critical step that triggers the subsequent activation of the receptor.

In its inactive state, the AhR resides in the cytoplasm as part of a multi-protein complex. escholarship.orgnih.gov The binding of a ligand like this compound is believed to induce a conformational change in the AhR protein. nih.gov This change exposes a nuclear localization signal, initiating the translocation of the ligand-receptor complex from the cytoplasm into the nucleus. escholarship.orgnih.govacs.org Studies using the parent compound, β-naphthoflavone, have shown that the activated AhR, while still in a complex with chaperone proteins, moves into the nucleus to initiate the next phase of its activity. nih.gov This translocation is a pivotal event in AhR signaling, moving the receptor to the cellular compartment where it can function as a transcription factor. nih.govnih.gov

Protein-Protein Interactions within the AhR Complex

The regulation and function of the AhR are tightly controlled by its interactions with a suite of other proteins. These interactions stabilize the receptor and mediate its signaling cascade upon ligand activation.

The unliganded AhR in the cytoplasm is part of a complex that includes two molecules of Heat Shock Protein 90 (Hsp90) and the Hepatitis B Virus X-associated protein 2 (XAP2), also known as ARA9 or AIP. escholarship.orgnih.gov Hsp90 acts as a molecular chaperone, maintaining the AhR in a conformation that is receptive to ligand binding. Research on β-naphthoflavone indicates that the AhR-Hsp90 complex remains associated during the initial phase of activation and translocates to the nucleus together. nih.gov

Once the ligand-bound AhR complex is inside the nucleus, a key protein-protein interaction occurs. The AhR dissociates from its cytoplasmic chaperones and forms a heterodimer with the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT). escholarship.orgnih.gov The formation of this AhR/ARNT heterodimer is essential for the complex to become a functional, DNA-binding transcription factor. acs.orgnih.gov This heterodimer is the active form that recognizes and binds to specific DNA sequences known as dioxin responsive elements (DREs) in the promoter regions of target genes, thereby modulating their transcription. escholarship.orgacs.org

The co-chaperone p23 is another component of the cytoplasmic AhR complex. nih.gov Its precise role in AhR signaling has been a subject of investigation. Studies utilizing β-naphthoflavone to activate the AhR pathway in a p23-null mouse model have revealed that p23 is not essential for AhR protein stability or for competent ligand binding. nih.gov Furthermore, these studies suggested that p23 is dispensable for the efficient activation of AhR target genes by the ligand. nih.gov However, other research indicates that p23 may play a role in stabilizing ATP-Hsp90-client protein complexes, suggesting it has a modulatory but not essential function in AhR signaling. nih.gov

Interactive Data Table: Protein Interactions in the AhR Signaling Pathway

| Protein | Interacting Partner(s) | Cellular Location | Role in Pathway |

| Aryl Hydrocarbon Receptor (AhR) | Hsp90, XAP2, p23 | Cytoplasm (inactive) | Latent transcription factor, maintained in a ligand-receptive state. |

| Aryl Hydrocarbon Receptor (AhR) | ARNT | Nucleus (active) | Forms an active heterodimeric transcription factor. |

| Heat Shock Protein 90 (Hsp90) | AhR | Cytoplasm/Nucleus | Chaperone protein that stabilizes AhR and facilitates its activation. |

| XAP2 (AIP) | AhR | Cytoplasm | Part of the cytosolic complex, stabilizes the inactive receptor. |

| p23 | AhR/Hsp90 complex | Cytoplasm | Co-chaperone, appears to be non-essential for ligand binding and stability. |

| ARNT | AhR | Nucleus | Dimerization partner required for DNA binding and transcriptional activity. |

Transcriptional Modulation via Dioxin Response Elements (DREs)

As an agonist of the AhR, this compound can influence the expression of genes regulated by this transcription factor. drugbank.com Upon binding, the AhR complex translocates to the nucleus and interacts with Dioxin Response Elements (DREs) in the promoter regions of target genes, thereby modulating their transcription. drugbank.comnih.govacs.org

A primary and well-documented consequence of AhR activation by ligands like beta-naphthoflavone (B1666907) is the induction of cytochrome P450 (CYP) enzymes, particularly those in the CYP1 family. drugbank.commedchemexpress.com

CYP1A1 and CYP1B1 Induction: Beta-naphthoflavone is a known inducer of CYP1A1 and CYP1B1. nih.govnih.gov This induction occurs through the binding of the activated AhR to DREs located in the promoter regions of the CYP1A1 and CYP1B1 genes, leading to increased mRNA and protein expression. nih.govebi.ac.uk Studies have shown that treatment with beta-naphthoflavone leads to a significant increase in CYP1A1/2 protein levels and catalytic activity in both the liver and small intestine. ebi.ac.uk The inhibitory potential of various compounds against these enzymes is often evaluated in cellular assays. worktribe.com

| Enzyme | Effect of Beta-Naphthoflavone | Mechanism |

| CYP1A1 | Induction of expression and activity. nih.govebi.ac.uk | AhR-mediated transcriptional activation via DRE binding. nih.gov |

| CYP1B1 | Induction of expression. nih.gov | AhR-mediated transcriptional activation via DRE binding. nih.gov |

Beyond the well-established regulation of CYP1 enzymes, the activation of AhR by ligands such as beta-naphthoflavone impacts a broader range of genes and signaling pathways. nih.gov This highlights the diverse physiological roles of the AhR. nih.gov

Immune and Inflammatory Responses: Studies have revealed that beta-naphthoflavone can regulate genes involved in immune and inflammatory responses. nih.gov

Cell Proliferation and Regulation: AhR activation has been linked to the regulation of cell proliferation, with some studies showing that beta-naphthoflavone can induce AhR-dependent cell proliferation. nih.gov This can be associated with the upregulation of proteins like Cyclin A. nih.gov

Hormone and Xenobiotic Metabolism: The influence of beta-naphthoflavone extends to placental hormones and genes involved in xenobiotic metabolism and oxidative stress defense. nih.gov Research in human primary trophoblasts has demonstrated that exposure to beta-naphthoflavone results in the differential expression of a wide array of genes, with 64 being upregulated and 257 downregulated in one study. nih.gov

Ubiquitination and Proteasomal Degradation Mechanisms via PROTACs

This compound is a crucial component in the synthesis of Proteolysis-Targeting Chimeras (PROTACs). medchemexpress.combiocat.comtargetmol.comdcchemicals.com PROTACs are heterobifunctional molecules designed to hijack the cell's ubiquitin-proteasome system to induce the degradation of specific target proteins. nih.govnih.gov this compound serves as the E3 ligase-recruiting moiety in certain PROTAC designs. medchemexpress.commedchemexpress.commedchemexpress.com

The aryl hydrocarbon receptor (AhR) can function as part of a CUL4A-based E3 ubiquitin ligase complex (CUL4A-AhR). nih.gov Ligands that bind to AhR, such as derivatives of beta-naphthoflavone, can recruit this E3 ligase complex to a specific protein of interest. nih.govazalesov.com

PROTACs like β-NF-JQ1: this compound is utilized to synthesize the PROTAC β-NF-JQ1. medchemexpress.combiocat.comtargetmol.commedchemexpress.com In this chimeric molecule, the beta-naphthoflavone derivative serves to engage the AhR E3 ligase. medchemexpress.commedchemexpress.eu

Once the PROTAC facilitates the formation of a ternary complex between the target protein, the PROTAC molecule itself, and the E3 ligase (recruited via the beta-naphthoflavone moiety), the process of polyubiquitination is initiated. nih.govmedchemexpress.com

Mechanism of Ubiquitination: The recruited E3 ligase, in conjunction with an E2 ubiquitin-conjugating enzyme, catalyzes the transfer of multiple ubiquitin molecules to the target protein. medchemexpress.com This polyubiquitin (B1169507) chain acts as a signal for degradation.

Proteins that have been tagged with a polyubiquitin chain are subsequently recognized and degraded by the 26S proteasome. nih.govmedchemexpress.comchemsrc.com

PROTAC-Induced Degradation: The ultimate outcome of the PROTAC mechanism, initiated by the recruitment of the AhR E3 ligase via the beta-naphthoflavone derivative, is the selective degradation of the target protein. azalesov.comchemenu.com This approach has been successfully used to induce the degradation of proteins such as cellular retinoic acid-binding proteins (CRABPs) and bromodomain-containing proteins (BRDs). nih.gov For instance, a PROTAC composed of a beta-naphthoflavone ligand linked to a ligand for CRABP-2 induced the degradation of CRABP-2 in MCF-7 cells in a manner dependent on the ubiquitin-proteasome system. nih.gov

Structure Activity Relationship Sar and Molecular Design Principles

Elucidation of Key Structural Determinants for AhR Agonistic Potency

The agonistic potency of β-Naphthoflavone and its analogs towards the AhR is governed by several key structural features. The planar polycyclic aromatic structure is a fundamental requirement for high-affinity binding to the AhR. acs.org This planarity allows the molecule to fit into the receptor's binding pocket. The size and hydrophobic character of the molecule are also crucial for this interaction. acs.org

While β-Naphthoflavone itself is a potent AhR agonist, modifications to its structure can further enhance its activity. acs.orgdrugbank.com For instance, the introduction of specific substituents can modulate the electronic properties and planarity of the molecule, thereby influencing its binding affinity and subsequent biological response. nih.govebi.ac.uk

Influence of Chemical Modifications on Ligand Affinity and Biological Efficacy

The position of these substituents is also vital. Ortho-substitution on the phenyl group has been shown to disrupt molecular planarity, which can paradoxically lead to increased aqueous solubility without compromising, and in some cases even enhancing, AhR agonistic activity. nih.govresearchgate.net This is a significant finding, as poor water solubility is a common limitation for many potent AhR ligands. acs.orgebi.ac.uk

Advanced Optimization Strategies for Enhanced Activity and Specificity

To improve the therapeutic potential of β-Naphthoflavone derivatives, advanced optimization strategies are employed to enhance their activity and specificity.

A key strategy for optimizing β-Naphthoflavone analogs involves the deliberate disruption of molecular planarity. nih.govebi.ac.uk While a generally planar structure is necessary for AhR binding, slight deviations from planarity can improve aqueous solubility. acs.org This is achieved by introducing substituents at the ortho-positions of the phenyl ring, which increases the dihedral angle of the molecule. researchgate.net This modification reduces the efficiency of crystal packing, leading to greater solubility in aqueous media. nih.govebi.ac.uk

A study on β-Naphthoflavone analogs demonstrated that introducing a fluoro substituent at an ortho-position resulted in a compound with both more potent AhR agonistic activity and greater solubility than the parent β-Naphthoflavone. nih.govebi.ac.uk This highlights the potential of this strategy for developing more effective and bioavailable AhR agonists.

Table 1: Effect of Phenyl Group Substitution on β-Naphthoflavone Analog Properties

| Compound | Substitution | EROD Inducing Activity (EC50, µM) | Aqueous Solubility (mg/mL) |

|---|---|---|---|

| β-Naphthoflavone | Unsubstituted | 1.4 | <0.001 |

| Fluoro analog | ortho-Fluoro | <1.4 | >0.001 |

Data sourced from studies on β-Naphthoflavone analogs. acs.orgnih.gov

The rational design of β-Naphthoflavone derivatives aims to achieve selective AhR modulation (SAhRM). researchgate.net This involves creating compounds that can activate specific AhR-dependent pathways while avoiding others, particularly those associated with toxicity. researchgate.net The AhR can mediate both dioxin response element (DRE)-dependent and DRE-independent signaling pathways. researchgate.net The goal of SAhRM design is to develop ligands that, for instance, retain anti-inflammatory effects (a DRE-independent response) without inducing the expression of xenobiotic-metabolizing enzymes like CYP1A1 (a DRE-dependent response), which can lead to the production of toxic metabolites. researchgate.net

The development of such selective modulators could offer therapeutic benefits for inflammatory diseases without the risk of toxicity associated with broad AhR activation. researchgate.net

Computational Chemistry Approaches in SAR Analysis

Computational chemistry plays a vital role in understanding the SAR of β-Naphthoflavone derivatives and in the design of new, optimized ligands.

Molecular docking simulations are used to predict how ligands like β-Naphthoflavone-CH2-Br and its analogs bind to the AhR. diva-portal.orgmedicinacomplementar.com.brunimib.it These computational models help to visualize the interactions between the ligand and the amino acid residues within the receptor's binding pocket. medicinacomplementar.com.br

These simulations have shown that ligands make extensive contact with specific residues in the AhR ligand-binding domain. medicinacomplementar.com.br By understanding these interactions, researchers can predict the binding affinity of new derivatives and rationally design modifications to improve their potency and selectivity. Docking studies can also help to explain species-specific differences in AhR activation by various ligands. nih.gov

Molecular Dynamics Simulations to Characterize Conformational States and Interactions

Molecular dynamics (MD) simulations are a powerful computational methodology used to understand the dynamic behavior of molecules over time. For a compound like β-Naphthoflavone-CH2-Br, MD simulations can provide critical insights into its conformational flexibility and its interactions with biological targets such as the aryl hydrocarbon receptor (AhR). nih.govresearchgate.netunimib.it While specific MD simulation studies exclusively focused on β-Naphthoflavone-CH2-Br are not extensively detailed in publicly available literature, the principles of this technique can be applied to understand its likely structural dynamics and binding characteristics. This section will outline the application of MD simulations for this purpose.

MD simulations model the movement of atoms and molecules by solving Newton's equations of motion. unimib.it For β-Naphthoflavone-CH2-Br, this would involve creating a computational model of the molecule and simulating its behavior in a virtual environment, often mimicking physiological conditions (e.g., in a water box with ions at a specific temperature and pressure). The simulation would track the trajectory of each atom over a set period, providing a detailed view of the molecule's dynamic nature.

One of the primary outcomes of MD simulations is the characterization of a molecule's conformational states. The flavone (B191248) backbone of β-Naphthoflavone-CH2-Br, while largely planar, possesses rotational freedom, particularly around the bond connecting the naphthyl and phenyl rings, and the flexible bromomethyl group. MD simulations can explore the potential energy landscape of the molecule to identify stable and transient conformations. Analysis of the simulation trajectories allows for the measurement of key dihedral angles and the root-mean-square deviation (RMSD) of the atomic positions over time, which collectively describe the molecule's conformational flexibility.

Furthermore, MD simulations are instrumental in elucidating the interactions between a ligand and its receptor. nih.govresearchgate.net In the context of β-Naphthoflavone-CH2-Br as an AhR ligand, MD simulations can be used to model the ligand-protein complex. targetmol.commedchemexpress.combiocat.com These simulations can predict the binding pose of the ligand within the AhR's binding pocket and identify the key intermolecular interactions that stabilize the complex. These interactions can include hydrogen bonds, hydrophobic interactions, and van der Waals forces. By analyzing the distance and geometry of these interactions throughout the simulation, researchers can gain a detailed understanding of the binding mode and affinity.

The data generated from MD simulations can be extensive and is often summarized in various forms, including interaction energy calculations and contact mapping. Below is an illustrative data table that represents the type of information that could be generated from an MD simulation study of β-Naphthoflavone-CH2-Br in complex with the AhR.

Table 1: Illustrative Interaction Data from a Hypothetical MD Simulation of β-Naphthoflavone-CH2-Br with the AhR Binding Pocket

| Interacting Residue (AhR) | Interaction Type | Average Distance (Å) | Occupancy (%) |

| HIS-291 | Pi-Pi Stacking | 3.5 | 85 |

| PHE-295 | Pi-Pi Stacking | 4.0 | 70 |

| GLN-383 | Hydrogen Bond | 2.8 | 95 |

| ALA-375 | Hydrophobic | 3.8 | 90 |

| LEU-353 | Hydrophobic | 4.2 | 80 |

| SER-365 | van der Waals | 3.9 | 75 |

This table is for illustrative purposes only and is based on common interaction patterns observed for other ligands in the AhR binding domain. The specific residues and values would need to be determined by an actual MD simulation of the β-Naphthoflavone-CH2-Br-AhR complex.

Based on a comprehensive review of scientific literature, there is a notable lack of specific research data for the chemical compound “beta-Naphthoflavone-CH2-Br” that aligns with the detailed outline provided in your request. The existing body of research primarily focuses on the parent compound, beta-Naphthoflavone (B1666907) (also known as 5,6-benzoflavone).

Therefore, it is not possible to generate a scientifically accurate article that strictly adheres to the requested outline and focuses solely on this compound. The available data from in vitro biological investigations and cellular response profiling pertains to beta-Naphthoflavone. Fulfilling the request as specified would require extrapolating data from a different compound, which would be scientifically inaccurate and misleading.

Should you wish to proceed with an article focusing on the extensively researched beta-Naphthoflavone, the provided outline on Aryl Hydrocarbon Receptor (AhR) activation, signaling pathways (PI3K/AKT, MAPK/ERK, NF-κB, and Nrf2/HO-1), and gene expression could be addressed with the available scientific literature.

In Vitro Biological Investigations and Cellular Response Profiling

Cellular Homeostasis and Stress Response Mechanisms

Regulation of Cellular Oxidative Stress Pathways and Antioxidative Enzyme Expression

Beta-Naphthoflavone (B1666907) (BNF) has demonstrated the ability to modulate cellular responses to oxidative stress, although its effects can vary depending on the biological context. The compound is recognized for its potential antioxidative properties. nih.gov Studies have suggested that BNF may upregulate the expression or activity of several antioxidative enzymes, including glutathione (B108866) peroxidase, quinone oxidoreductase-1, and glutathione transferase. nih.gov

In neuronal SH-SY5Y cells subjected to hydrogen peroxide (H₂O₂)-induced oxidative stress, beta-Naphthoflavone treatment was shown to counteract the damage. nih.gov It significantly reversed the H₂O₂-induced decrease in the cells' total antioxidant capacity (TAC). nih.gov Furthermore, treatment with 10 µM of beta-Naphthoflavone led to a notable increase in the activity of the antioxidant enzymes catalase (CAT) and superoxide (B77818) dismutase (SOD) in these neuronal cells. medchemexpress.com This suggests a protective role against oxidative damage in neurons by enhancing the cellular antioxidant defense system. nih.govmedchemexpress.com

Conversely, research in various brain regions of pigs treated with beta-Naphthoflavone found that the activities of several antioxidant enzymes, including catalase, superoxide dismutase, GSSG-reductase, and GSH-peroxidase, were only marginally affected by the treatment. nih.gov In studies involving irradiated rat intestinal epithelial cells (IEC-6), pretreatment with 1 µM BNF did not alleviate the accumulation of reactive oxygen species (ROS) induced by radiation. mdpi.com These findings indicate that the influence of beta-Naphthoflavone on antioxidative enzyme expression and oxidative stress pathways is specific to cell type and the nature of the stressor.

| Cell Line | Stress Inducer | Effect of Beta-Naphthoflavone | Key Findings | Reference |

|---|---|---|---|---|

| SH-SY5Y (Neuronal) | H₂O₂ | Protective | Reversed decrease in Total Antioxidant Capacity (TAC); Increased activity of Catalase (CAT) and Superoxide Dismutase (SOD). | nih.govmedchemexpress.com |

| Pig Brain Tissues | None (in vivo treatment) | Marginal Effect | Activities of Catalase, Superoxide Dismutase, GSSG-reductase, and GSH-peroxidase were not significantly changed. | nih.gov |

| IEC-6 (Intestinal) | γ-ray Irradiation | No ROS Alleviation | Did not relieve the accumulation of Reactive Oxygen Species (ROS). | mdpi.com |

Influence on Intracellular Zinc Homeostasis and Transporter Regulation

Beta-Naphthoflavone has been shown to disrupt the delicate balance of intracellular zinc homeostasis. nih.gov Zinc is a crucial trace element for numerous biological processes, and its levels are tightly controlled by zinc transporters. nih.gov In vitro investigations using human hepatoma HepG2 cells revealed that beta-Naphthoflavone interferes with intracellular zinc levels. nih.gov

Treatment of HepG2 cells with beta-Naphthoflavone for three days resulted in a dose-dependent decrease in intracellular labile zinc. nih.gov A significant reduction was observed at a concentration of 1 µM compared to control cells. nih.gov Furthermore, a trend toward decreased total intracellular zinc levels was noted at a concentration of 10 µM. nih.gov

The mechanism appears to involve the regulation of zinc transporter expression. The study demonstrated that exposure to 10 µM beta-Naphthoflavone caused significant decreases in the messenger RNA (mRNA) levels of the zinc transporters ZnT10 and ZIP5. nih.gov These transporters play roles in zinc efflux and influx, respectively, and their downregulation likely contributes to the observed disruption of zinc levels. nih.gov It is suggested that this effect may be mediated through the activation of the aryl hydrocarbon receptor (AHR), for which beta-Naphthoflavone is a known ligand. nih.gov

| Parameter | BNF Concentration | Cell Line | Observed Effect | Reference |

|---|---|---|---|---|

| Intracellular Labile Zinc | 1 µM | HepG2 | Significantly decreased | nih.gov |

| Intracellular Labile Zinc | 10 µM | HepG2 | Decreased by approx. 17% | medchemexpress.comnih.gov |

| Intracellular Total Zinc | 10 µM | HepG2 | Decreasing trend observed | nih.gov |

| ZnT10 mRNA Levels | 10 µM | HepG2 | Significantly decreased | nih.gov |

| ZIP5 mRNA Levels | 10 µM | HepG2 | Significantly decreased | nih.gov |

Applications in Disease Modeling and Therapeutic Research Paradigms Ahr Dependent

Interplay with the Microbiome-Gut-Brain Axis

Modulation of Microbiota-Derived and Dietary AhR Ligands

Further research on this specific chemical compound would be required to provide the information requested in the detailed outline.

Advanced Research Methodologies and Future Research Directions

Development of Novel High-Throughput Screening Assays for AhR Ligands and Modulators

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid assessment of large compound libraries for their interaction with a biological target. mdpi.com For the AhR, various HTS assays have been developed to identify new ligands and modulators. These assays are often cell-based and utilize reporter gene systems, where the activation of the AhR pathway leads to the expression of a measurable protein, such as luciferase or green fluorescent protein. dioxins.com

The unique chemical feature of β-Naphthoflavone-CH2-Br, the bromomethyl group, makes it an interesting tool for the development of novel HTS assays. This electrophilic moiety can potentially form covalent bonds with specific nucleophilic residues within the AhR ligand-binding pocket or associated proteins. This property could be exploited to design assays that not only screen for binding affinity but also for covalent modification of the receptor, providing a platform to identify irreversible inhibitors or activators.

Table 1: Comparison of HTS Assay Principles for AhR Ligands

| Assay Type | Principle | Relevance to β-Naphthoflavone-CH2-Br |

| Reporter Gene Assays | Measures the transcriptional activation of AhR target genes (e.g., CYP1A1) by quantifying a reporter protein. | Can be used to assess the agonistic or antagonistic activity of β-Naphthoflavone-CH2-Br and its derivatives. |

| Ligand Binding Assays | Directly measures the binding of a ligand to the AhR, often using a radiolabeled or fluorescently tagged ligand in a competitive format. nih.gov | A fluorescently labeled version of β-Naphthoflavone-CH2-Br could be developed for a direct binding assay. |

| Covalent Binding Assays | Detects the formation of a stable covalent bond between a compound and the target protein. | The reactive bromomethyl group of β-Naphthoflavone-CH2-Br makes it a candidate for developing assays to screen for covalent AhR modulators. |

| Microscale Thermophoresis (MST) | Measures the change in movement of a target protein in a temperature gradient upon ligand binding. nih.gov | Could be employed to determine the binding affinity of β-Naphthoflavone-CH2-Br to the AhR in a solution-based format. nih.gov |

Future research in this area could focus on developing a specific HTS assay that leverages the covalent binding potential of β-Naphthoflavone-CH2-Br. This could involve techniques like affinity-based protein profiling to identify covalently modified peptides of the AhR after incubation with the compound.

Integration of Omics Technologies (e.g., Transcriptomics, Proteomics) for Comprehensive Pathway Analysis

Omics technologies, such as transcriptomics and proteomics, provide a global view of the molecular changes within a cell or organism in response to a specific stimulus. nih.govnih.gov The integration of these powerful approaches is crucial for a comprehensive understanding of the biological pathways modulated by AhR ligands like β-Naphthoflavone-CH2-Br.

Transcriptomic analysis, typically performed using RNA sequencing (RNA-Seq), can identify all the genes whose expression is altered following treatment with β-Naphthoflavone-CH2-Br. This would not only include the classical AhR target genes (e.g., CYP1A1, CYP1B1) but could also unveil novel downstream targets and off-target effects. Proteomics, on the other hand, can quantify changes in protein levels and post-translational modifications, providing a more direct link to cellular function.

By integrating transcriptomic and proteomic data, researchers can build a more complete picture of the AhR signaling network. For instance, an increase in the mRNA level of a particular gene (identified by transcriptomics) should ideally be followed by a corresponding increase in the protein level (confirmed by proteomics). Discrepancies between these two datasets can point to post-transcriptional or post-translational regulatory mechanisms.

Table 2: Integrated Omics Approach for Analyzing β-Naphthoflavone-CH2-Br Effects

| Omics Technology | Information Gained | Potential Insights for β-Naphthoflavone-CH2-Br Research |

| Transcriptomics (RNA-Seq) | Global gene expression changes. | Identification of all AhR-dependent and -independent genes regulated by the compound. |

| Proteomics (Mass Spectrometry) | Global protein expression and post-translational modification changes. | Confirmation of gene expression changes at the protein level and identification of proteins that are regulated post-translationally. |

| Metabolomics | Changes in the levels of small molecule metabolites. | Understanding the impact of β-Naphthoflavone-CH2-Br on cellular metabolism, which is closely linked to AhR signaling. |

| Integrative Analysis | A holistic view of the cellular response. | Construction of comprehensive signaling and metabolic pathways affected by β-Naphthoflavone-CH2-Br. |

Future studies should aim to combine these omics datasets to create detailed models of the cellular response to β-Naphthoflavone-CH2-Br, leading to a deeper understanding of its mechanism of action and potential therapeutic applications.

Application of β-Naphthoflavone-CH2-Br in Chemical Probe Development for Systems Biology

A chemical probe is a small molecule that is used to study the function of a specific protein or pathway in a biological system. Due to its reactive bromomethyl group, β-Naphthoflavone-CH2-Br has the potential to be developed into a powerful chemical probe for studying the AhR.

The electrophilic nature of the CH2-Br group allows for the formation of a covalent bond with nucleophilic amino acid residues, such as cysteine, histidine, or lysine, within the AhR ligand-binding domain or on interacting proteins. This covalent interaction can be used to "pull down" the AhR and its associated protein complexes from cell lysates, a technique known as affinity purification coupled with mass spectrometry (AP-MS). The proteins identified in this manner can provide valuable insights into the composition of the AhR interactome.

Furthermore, β-Naphthoflavone-CH2-Br can be modified with a reporter tag, such as a fluorophore or a biotin (B1667282) molecule, to create a more versatile chemical probe. A fluorescently tagged probe could be used for imaging the subcellular localization of the AhR, while a biotinylated probe would facilitate the enrichment and identification of AhR-interacting proteins.

Expanding PROTAC-Based Approaches for Targeted Degradation of Diverse Disease-Relevant Proteins

Proteolysis-targeting chimeras (PROTACs) are bifunctional molecules that induce the degradation of a target protein by hijacking the cell's own protein disposal system, the ubiquitin-proteasome system. mdpi.comsciopen.com A PROTAC consists of a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. mdpi.com

β-Naphthoflavone-CH2-Br can serve as a precursor for the synthesis of novel PROTACs that target proteins for degradation via an AhR-based E3 ligase. While the AhR itself is not a canonical E3 ligase, it has been shown to interact with components of the ubiquitin-proteasome system. A PROTAC incorporating a β-Naphthoflavone moiety could potentially recruit the AhR complex to a target protein, leading to its ubiquitination and subsequent degradation.

The development of such PROTACs would significantly expand the toolbox of targeted protein degradation. researchgate.netnih.govnih.gov By linking the β-Naphthoflavone scaffold to ligands for various disease-relevant proteins, it may be possible to achieve the selective degradation of oncoproteins, inflammatory mediators, or other pathological proteins.

Table 3: Components of a Hypothetical β-Naphthoflavone-Based PROTAC

| Component | Function | Example Moiety |

| Target Protein Ligand | Binds to the protein of interest that is to be degraded. | A known inhibitor or binder of the target protein. |

| Linker | Connects the two ligands with an appropriate length and flexibility. | Polyethylene (B3416737) glycol (PEG) or aliphatic chains. |

| E3 Ligase Ligand | Recruits an E3 ubiquitin ligase. | β-Naphthoflavone derivative. |

Future research in this promising area will involve the design and synthesis of a variety of β-Naphthoflavone-based PROTACs and their evaluation for the targeted degradation of diverse proteins in cellular and preclinical models.

Preclinical Research Paradigms for AhR-Targeting Compounds

Before any new therapeutic agent can be considered for human use, it must undergo rigorous preclinical testing in relevant animal models. For AhR-targeting compounds like β-Naphthoflavone-CH2-Br, a variety of preclinical research paradigms can be employed to evaluate their efficacy and potential toxicity.

Given the role of the AhR in immunity, cancer, and toxicology, preclinical studies could be conducted in models of autoimmune diseases, various types of cancer, and environmentally induced pathologies. For instance, the immunomodulatory effects of β-Naphthoflavone-CH2-Br could be assessed in mouse models of multiple sclerosis or inflammatory bowel disease. Its potential as an anti-cancer agent could be investigated in xenograft models where human tumors are grown in immunodeficient mice. nih.gov

In these preclinical models, a combination of techniques would be used to assess the effects of the compound. This would include monitoring disease progression, analyzing changes in immune cell populations, and examining the expression of AhR target genes in various tissues. These studies are essential for establishing a proof-of-concept for the therapeutic potential of β-Naphthoflavone-CH2-Br and for identifying potential safety concerns.

Q & A

Basic Research Questions

Q. What are the established synthesis protocols for beta-Naphthoflavone-CH2-Br, and how can purity and structural identity be validated experimentally?

- Methodological Answer : Synthesis typically involves bromination of beta-Naphthoflavone derivatives under controlled conditions. Purity validation requires high-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm), while structural confirmation employs nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and mass spectrometry (MS). For reproducibility, document solvent systems, reaction temperatures, and purification steps (e.g., recrystallization in acetone, as per solubility data ). Ensure compliance with reporting standards for new compounds, including spectral data and purity thresholds (>95%) .

Q. What analytical techniques are recommended for characterizing this compound’s physicochemical properties?

- Methodological Answer : Key techniques include:

- Thermal stability : Thermogravimetric analysis (TGA) to determine decomposition points.

- Solubility : Phase solubility studies in polar (e.g., acetone, ethanol) and nonpolar solvents, referencing known solubility profiles of beta-Naphthoflavone derivatives .

- Crystallinity : X-ray diffraction (XRD) for crystal structure elucidation.

- Purity : Thin-layer chromatography (TLC) with iodine visualization or UV detection.

Tabulate results with error margins to ensure reproducibility .

Advanced Research Questions

Q. How does this compound interact with aryl hydrocarbon receptor (AhR) pathways, and what methodologies can resolve contradictions in reported activation/inhibition mechanisms?

- Methodological Answer : Mechanistic studies require:

- Competitive binding assays : Use radiolabeled ligands (e.g., ³H-TCDD) to quantify AhR affinity.

- Gene expression profiling : RT-qPCR for CYP1A1 induction as a biomarker of AhR activation .

- Contradiction resolution : Compare cell lines (e.g., HepG2 vs. primary hepatocytes) and control for confounding factors (e.g., serum components in cell culture media). Replicate experiments across independent labs and apply statistical meta-analysis to reconcile divergent findings .

Q. What experimental design considerations are critical for optimizing this compound’s use in in vivo toxicity studies?

- Methodological Answer :

- Dose-response curves : Use logarithmic dosing (e.g., 0.1–100 mg/kg) to identify no-observed-adverse-effect levels (NOAEL).

- Metabolic stability : Assess hepatic clearance via microsomal incubation (e.g., rat liver S9 fractions) and LC-MS quantification of parent compound degradation.

- Controls : Include vehicle controls (e.g., DMSO) and reference compounds (e.g., alpha-Naphthoflavone) to validate specificity .

Q. How can researchers address discrepancies in this compound’s reported biological activity across different assay systems?

- Methodological Answer :

- Systematic error analysis : Audit assay conditions (e.g., incubation time, temperature, and cell confluence) using standardized protocols .

- Cross-validation : Compare results from orthogonal assays (e.g., luciferase reporter assays vs. Western blotting for CYP1A1).

- Data normalization : Use internal controls (e.g., housekeeping genes) and z-score normalization to minimize inter-experimental variability .

Data Reporting and Reproducibility

Q. What metadata must accompany experimental data on this compound to ensure reproducibility?

- Methodological Answer : Include:

- Synthetic details : Catalyst ratios, reaction times, and purification yields.

- Analytical parameters : HPLC column type (e.g., C18), mobile phase composition, and MS ionization mode.

- Biological assays : Cell passage number, serum type, and AhR knockdown/knockout status.

Follow journal guidelines for supplementary data organization .

Q. How should researchers handle conflicting spectral data (e.g., NMR shifts) for this compound?

- Methodological Answer :

- Reference standards : Compare with authentic samples or published spectra of structurally analogous compounds (e.g., 5,6-Benzoflavone derivatives) .

- Deuterated solvent effects : Note solvent-induced shifts (e.g., acetone-d6 vs. DMSO-d6) in spectral annotations.

- Collaborative verification : Share raw data (e.g., FID files) via open-access repositories for peer validation .

Ethical and Literature Practices

Q. What strategies ensure ethical citation practices when referencing prior work on this compound?

- Methodological Answer :

- Primary source prioritization : Cite original studies describing synthesis or biological activity (e.g., 1972 Cancer Research references in ).

- Avoid citation stacking : Exclude redundant reviews unless critical for contextualizing novel findings.

- Plagiarism checks : Use software (e.g., Turnitin) to verify paraphrasing accuracy and proper attribution .

Q. How can systematic reviews on this compound’s applications balance inclusivity and rigor?

- Methodological Answer :

- Search strings : Use Boolean operators (e.g., "this compound" AND ("AhR" OR "CYP1A1")) across databases (SciFinder, Web of Science) .

- Inclusion criteria : Define thresholds for study quality (e.g., peer-reviewed journals, >3 biological replicates).

- Bias mitigation : Disclose funding sources and employ PRISMA guidelines for transparent reporting .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.